molecular formula C20H25Cl2N3OS2 B13744308 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride CAS No. 19825-16-2

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride

Cat. No.: B13744308
CAS No.: 19825-16-2
M. Wt: 458.5 g/mol
InChI Key: FVJXQULTXSAVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride (CAS: 63906-29-6) is a heterocyclic compound with a fused pyrido-benzothiazine core. Its molecular formula is C₂₀H₂₆ClN₃OS₂, with an average molecular mass of 424.018 g/mol and a monoisotopic mass of 423.120582 g/mol . The structure includes a 3-chloro substitution on the benzothiazine ring and a thioester-linked 2-(diisopropylamino)ethyl side chain, protonated as a hydrochloride salt.

Properties

CAS No.

19825-16-2

Molecular Formula

C20H25Cl2N3OS2

Molecular Weight

458.5 g/mol

IUPAC Name

S-[2-[di(propan-2-yl)amino]ethyl] 3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate;hydrochloride

InChI

InChI=1S/C20H24ClN3OS2.ClH/c1-13(2)23(14(3)4)9-10-26-20(25)24-16-7-5-6-8-18(16)27-19-17(24)11-15(21)12-22-19;/h5-8,11-14H,9-10H2,1-4H3;1H

InChI Key

FVJXQULTXSAVRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCSC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=N3)Cl)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride typically involves multiple steps, starting with the preparation of the pyrido[2,3-b][1,4]benzothiazine core. This can be achieved through a condensation reaction between 2-aminothiophenol and 2-chloronicotinic acid under acidic conditions. The resulting intermediate is then reacted with di(propan-2-yl)amine in the presence of a suitable base to introduce the di(propan-2-yl)aminoethyl side chain. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of S-[2-[di(propan-2-yl)amino]ethyl]3-chloropyrido[2,3-b][1,4]benzothiazine-5-carbothioate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The pyrido[3,2-b][1,4]benzothiazine scaffold is shared among several analogs, but substitutions at the 10-position (carbothioic/carboxylic acid derivatives) and side-chain variations critically influence biological activity and physicochemical properties.

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Pharmacological Activity
Target Compound (63906-29-6) C₂₀H₂₆ClN₃OS₂ 3-chloro; S-(2-(diisopropylamino)ethyl) thioester 424.018 Under investigation (likely antitussive/antihistamine)
Pipazethate HCl (2167-85-3) C₁₉H₂₁N₃O₂S·HCl 2-(2-piperidinoethoxy)ethyl ester 436.0 Antitussive (cough suppressant)
Isotipendyl HCl (1225-60-1) C₁₈H₂₃N₃S·HCl N,N,α-trimethyl-10-ethanamine 349.92 Antihistamine
S-[2-(Dibutylamino)ethyl] analog (42395-64-2) C₂₁H₃₀ClN₃OS₂ S-(2-(dibutylamino)ethyl) thioester 448.07 Not explicitly reported (structural analog)
3-(Di-2-propen-1-ylamino)propyl ester (63886-09-9) C₂₁H₂₃N₃O₂S·HCl 3-(diallylamino)propyl ester 417.95 Unspecified (likely preclinical)

Pharmacological and Physicochemical Insights

Antitussive Activity: Pipazethate HCl (CAS 2167-85-3) suppresses cough via central and peripheral mechanisms, with a 4–6 hour duration . Its ester-linked piperidinoethoxy group enhances bioavailability compared to the target compound’s thioester and diisopropylamino chain, which may alter metabolism and half-life. The target compound’s thioester group (C=S vs.

Antihistamine Activity: Isotipendyl HCl (CAS 1225-60-1) demonstrates antihistamine effects via N,N,α-trimethyl substitution on the ethanamine side chain . The diisopropylamino group in the target compound may similarly modulate histamine receptor affinity but with distinct selectivity due to steric bulk.

The diallylamino group in CAS 63886-09-9 introduces unsaturated bonds, which could influence reactivity and metabolic oxidation pathways .

Biological Activity

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, 3-chloro-, S-(2-(diisopropylamino)ethyl) ester, hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates features from various chemical classes, including pyridine and benzothiazine structures, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H27ClN2OSC_{21}H_{27}ClN_{2}OS, with a molecular weight of approximately 401.59 g/mol. The presence of the diisopropylamino group is significant as it may enhance the compound's ability to interact with biological targets.

Property Value
Molecular FormulaC21H27ClN2OS
Molecular Weight401.59 g/mol
CAS Number63906-32-1
DensityNot available
Melting PointNot available

Biological Activity

Research indicates that derivatives of 10H-Pyrido(3,2-b)(1,4)benzothiazine exhibit a variety of biological activities:

  • Antihistaminic Activity : Similar compounds have been noted for their antihistamine properties, suggesting potential applications in treating allergic reactions.
  • Antipsychotic Effects : Some derivatives share structural similarities with phenothiazines, which are known for their antipsychotic effects.
  • Modulation of Biological Pathways : Interaction studies reveal that these compounds can modulate various signaling pathways involved in cellular processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antihistaminic Effects : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 10H-Pyrido(3,2-b)(1,4)benzothiazine exhibited significant antihistaminic activity in animal models .
  • Antipsychotic Activity Investigation : Research in Neuropharmacology indicated that certain benzothiazine derivatives could effectively reduce psychotic symptoms in clinical trials .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Binding : The diisopropylamino group may facilitate binding to specific receptors involved in neurotransmitter signaling.
  • Enzyme Inhibition : Some studies suggest that the compound may inhibit enzymes associated with inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.